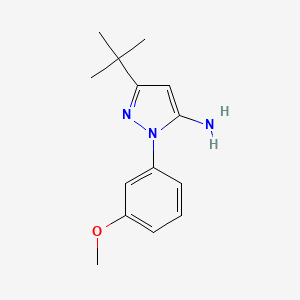

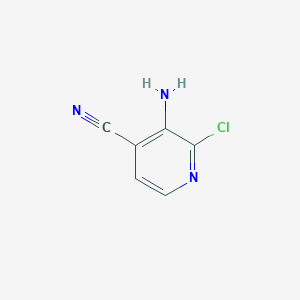

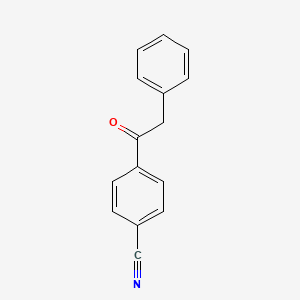

3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine

Übersicht

Beschreibung

The compound 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine is a derivative of the 1H-pyrazole class, which is known for its diverse pharmacological activities. The tert-butyl group attached to the pyrazole ring indicates a steric hindrance that could influence the compound's reactivity and physical properties. The presence of a methoxyphenyl group suggests potential for interactions with various biological targets due to the aromatic ring's ability to engage in pi-stacking and hydrophobic interactions.

Synthesis Analysis

The synthesis of related 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole derivatives has been reported using a novel and efficient route, which includes a selective Sandmeyer reaction on diaminopyrazole, leading to versatile intermediates for further functionalization . Another study describes the N-amination of 3-amino-5-tert-butylpyrazole with hydroxylamine-O-sulfonic acid to yield 1,5-diaminopyrazole with good regiochemical control, which can then react with various electrophiles to form different pyrazole derivatives .

Molecular Structure Analysis

The molecular and supramolecular structures of similar compounds have been studied using single crystal X-ray diffraction (SC-XRD) and spectroscopic data analysis. Computational methods such as density functional theory (DFT) have been employed to optimize the geometry and predict vibrational frequencies, nuclear magnetic resonance, and UV-Vis spectra, which are consistent with experimental data . The X-ray crystal structure of a related pyrazolotriazepine derivative has also been reported, providing insights into the molecular conformation .

Chemical Reactions Analysis

The reactivity of 1,5-diaminopyrazole derivatives towards electrophiles has been explored, leading to the formation of various products such as pyrazolo[1,5-b]1,2,4-triazole and pyrazolo[1,5-b]1,2,4-triazines, which are valuable in different applications including as photographic couplers . The condensation reactions of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with different aldehydes in the presence of drying agents like magnesium sulfate have been shown to yield N-pyrazolyl imines, which are key intermediates for the synthesis of other pyrazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine and its derivatives can be inferred from related compounds. For instance, the formation of hydrogen-bonded chains and aggregates in crystalline structures has been observed, which could affect the solubility and stability of the compounds . The influence of substituents on the hydrogen-bonded structures has been noted, with minor changes in substituents leading to significant differences in the hydrogen-bonded arrangements . Additionally, the crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives provide insights into the intermolecular interactions that could be present in similar pyrazole compounds .

Wissenschaftliche Forschungsanwendungen

-

Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

- Application: This compound has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . It is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

- Method: The synthesis started from commercially available 4-bromo-1H-indole. The Vilsmeier formylation of 1 at the 3-position gave compound 2 which was converted to N-Boc derivative 3 .

- Results: The newly synthesized compounds were characterized by spectral data .

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery

- Application: Five-membered 1,2,4-oxadiazole heterocyclic ring has received considerable attention because of its unique bioisosteric properties and an unusually wide spectrum of biological activities . It is a perfect framework for the novel drug development .

- Method: An extensive research exploring various substituted heterocyclic compounds (including 1,3-oxazole, isoxazole, imidazole and pyrazole) with sulfonamide moiety .

- Results: 1,2,4-oxadiazol-5-yl-benzene sulfonamides were able to demonstrate extremely high biological activity and selectivity .

- Design, Synthesis, and In Vitro Determination of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) Pyridine Derivatives with Terminal Sulfonamide Derivatives in LPS-induced RAW264.7 Macrophage Cells

- Application: This study involves the design and synthesis of a series of pyrazole derivatives, which are then tested for their biological activity in LPS-induced RAW264.7 macrophage cells .

- Method: The study involves the synthesis of a series of pyrazole derivatives, followed by in vitro determination of their biological activity .

- Results: The results of this study are not specified in the available information .

- Design, Synthesis, and In Vitro Determination of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) Pyridine Derivatives with Terminal Sulfonamide Derivatives in LPS-induced RAW264.7 Macrophage Cells

- Application: This study involves the design and synthesis of a series of pyrazole derivatives, which are then tested for their biological activity in LPS-induced RAW264.7 macrophage cells .

- Method: The study involves the synthesis of a series of pyrazole derivatives, followed by in vitro determination of their biological activity .

- Results: The results of this study are not specified in the available information .

Safety And Hazards

Eigenschaften

IUPAC Name |

5-tert-butyl-2-(3-methoxyphenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c1-14(2,3)12-9-13(15)17(16-12)10-6-5-7-11(8-10)18-4/h5-9H,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYUZDSVTMPVIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448133 | |

| Record name | 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine | |

CAS RN |

725686-47-5 | |

| Record name | 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

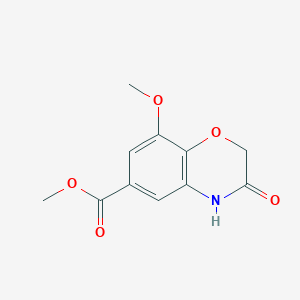

![3-Iodoimidazo[1,2-a]pyridine](/img/structure/B1311280.png)

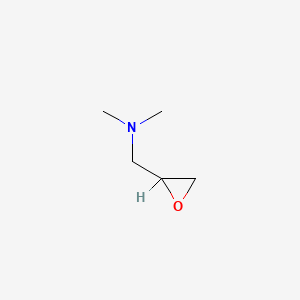

![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde](/img/structure/B1311292.png)

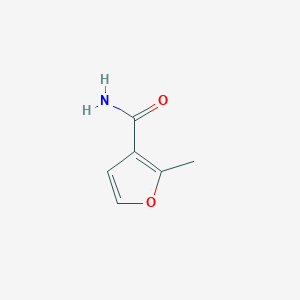

![Methyl 2-[4-(3-bromopropoxy)phenyl]acetate](/img/structure/B1311313.png)